4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine
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Overview
Description
4,4’-Dimethyl-6,6’-bis[(piperidin-1-yl)methyl]-2,2’-bipyridine is a complex organic compound featuring a bipyridine core substituted with piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-6,6’-bis[(piperidin-1-yl)methyl]-2,2’-bipyridine typically involves the reaction of 4,4’-dimethyl-2,2’-bipyridine with piperidine under specific conditions. The process often requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods enhance reaction efficiency and product purity by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl-6,6’-bis[(piperidin-1-yl)methyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be employed to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds .
Scientific Research Applications
4,4’-Dimethyl-6,6’-bis[(piperidin-1-yl)methyl]-2,2’-bipyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-6,6’-bis[(piperidin-1-yl)methyl]-2,2’-bipyridine involves its interaction with molecular targets such as enzymes or receptors. The piperidine groups can enhance binding affinity and specificity, while the bipyridine core can participate in electron transfer processes . These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bipyridine derivatives and piperidine-substituted molecules. Examples are:
- 4,4’-Dimethyl-2,2’-bipyridine
- 6,6’-Bis(piperidin-1-yl)-2,2’-bipyridine
Uniqueness
What sets 4,4’-Dimethyl-6,6’-bis[(piperidin-1-yl)methyl]-2,2’-bipyridine apart is its dual substitution pattern, which combines the electronic properties of the bipyridine core with the steric and electronic effects of the piperidine groups. This unique combination enhances its utility in various applications, from catalysis to drug design .
Properties
CAS No. |
188893-78-9 |
---|---|
Molecular Formula |
C24H34N4 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
4-methyl-2-[4-methyl-6-(piperidin-1-ylmethyl)pyridin-2-yl]-6-(piperidin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C24H34N4/c1-19-13-21(17-27-9-5-3-6-10-27)25-23(15-19)24-16-20(2)14-22(26-24)18-28-11-7-4-8-12-28/h13-16H,3-12,17-18H2,1-2H3 |
InChI Key |
QVEFPXUQWOGPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC(=N2)CN3CCCCC3)C)CN4CCCCC4 |
Origin of Product |
United States |
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